

# Application Note: A Stability-Indicating HPLC Assay for Ledipasvir D-Tartrate

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## Compound of Interest

Compound Name: *Ledipasvir D-tartrate*

Cat. No.: *B1513187*

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## Introduction

Ledipasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein, is a critical component in the treatment of chronic HCV infections.<sup>[1][2]</sup> Ensuring the stability and quality of the drug substance and its formulations is paramount for its therapeutic efficacy and safety. A stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products that may form under various environmental conditions. This application note details a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of **Ledipasvir D-tartrate**, developed in accordance with International Council for Harmonisation (ICH) guidelines.<sup>[3]</sup>

## Forced Degradation Studies

Forced degradation studies are crucial for understanding the degradation pathways and the intrinsic stability of a drug molecule.<sup>[3]</sup> **Ledipasvir D-tartrate** was subjected to a series of stress conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic stress.<sup>[1][4][5][6]</sup> The studies revealed that Ledipasvir is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.<sup>[1][5]</sup>

## Experimental Protocols

### Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **Ledipasvir D-tartrate** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[5]
- Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
- Sample Stock Solution (from tablets): Weigh and powder twenty tablets. Transfer an amount of powder equivalent to 100 mg of Ledipasvir to a 100 mL volumetric flask. Add approximately 75 mL of diluent (methanol), sonicate for 15 minutes, and then dilute to the mark with the same diluent. Filter the solution through a 0.45 µm nylon membrane filter.[5]
- Working Sample Solution (100 µg/mL): Dilute the Sample Stock Solution appropriately with the mobile phase to achieve the target concentration.

## Chromatographic Conditions

A reversed-phase HPLC method was developed and validated for the separation and quantification of Ledipasvir and its degradation products.

Parameter	Condition
Instrument	High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.
Column	C18, 250 mm x 4.6 mm, 5 µm particle size.[7]
Mobile Phase	Acetonitrile and 0.1% Orthophosphoric acid in water (pH adjusted to 3.5) in a ratio of 70:30 (v/v).[4][5]
Flow Rate	1.0 mL/min.[4][7]
Detection Wavelength	248 nm.[7]
Injection Volume	10 µL.
Column Temperature	30 °C.
Run Time	15 minutes.

## Forced Degradation Protocol

- Acid Hydrolysis: To 1 mL of the Ledipasvir stock solution, add 1 mL of 1.0 N HCl. Heat the mixture at 70°C for 2 days. After cooling, neutralize the solution with 1.0 N NaOH and dilute with the mobile phase to the desired concentration.[4]
- Base Hydrolysis: To 1 mL of the Ledipasvir stock solution, add 1 mL of 1.0 N NaOH. Heat the mixture at 70°C for 2 days. After cooling, neutralize the solution with 1.0 N HCl and dilute with the mobile phase.[4]
- Oxidative Degradation: To 1 mL of the Ledipasvir stock solution, add 1 mL of 3.0% v/v hydrogen peroxide. Keep the solution at 70°C for 2 days and then dilute with the mobile phase.[4]
- Thermal Degradation: Keep the solid drug substance in a hot air oven at 70°C for 14 days.[4]
- Photolytic Degradation: Expose the solid drug substance to UV light (overall illumination of  $\geq 210 \text{ Wh/m}^2$ ) for 14 days at room temperature.[4]

## Data Presentation

The following table summarizes the results of the forced degradation studies, indicating the extent of degradation of **Ledipasvir D-tartrate** under various stress conditions.

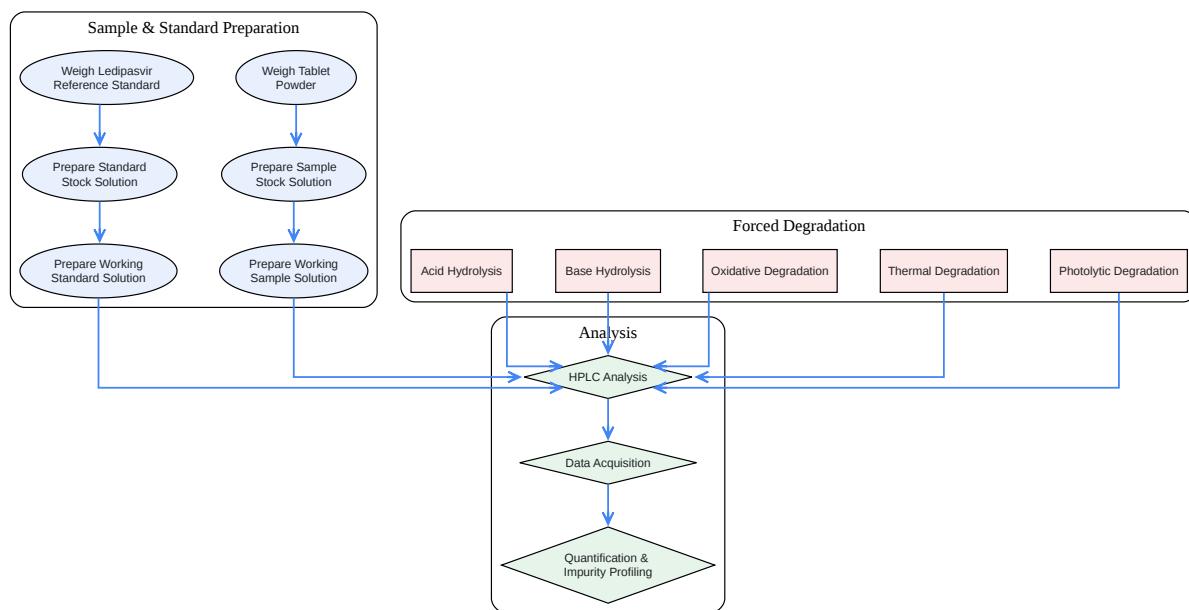
Stress Condition	Reagent/Condition	Duration	Temperature	% Degradation	Degradation Products (DPs) Retention Times (min)
Acid Hydrolysis	1.0 N HCl	2 days	70°C	18.98%	DP I (2.8 min), DP II (3.2 min)
Base Hydrolysis	1.0 N NaOH	2 days	70°C	26.00%	DP I (2.8 min), DP III (5.1 min)
Oxidative Degradation	3.0% v/v H <sub>2</sub> O <sub>2</sub>	2 days	70°C	22.43%	DP III (5.5 min)
Thermal Degradation	Dry Heat	14 days	70°C	No Degradation	Not Applicable
Photolytic Degradation	UV Light (≥210 Wh/m <sup>2</sup> )	14 days	Room Temp	No Degradation	Not Applicable

Data compiled from multiple sources for illustrative purposes.[4][5]

## Visualizations

## Experimental Workflow

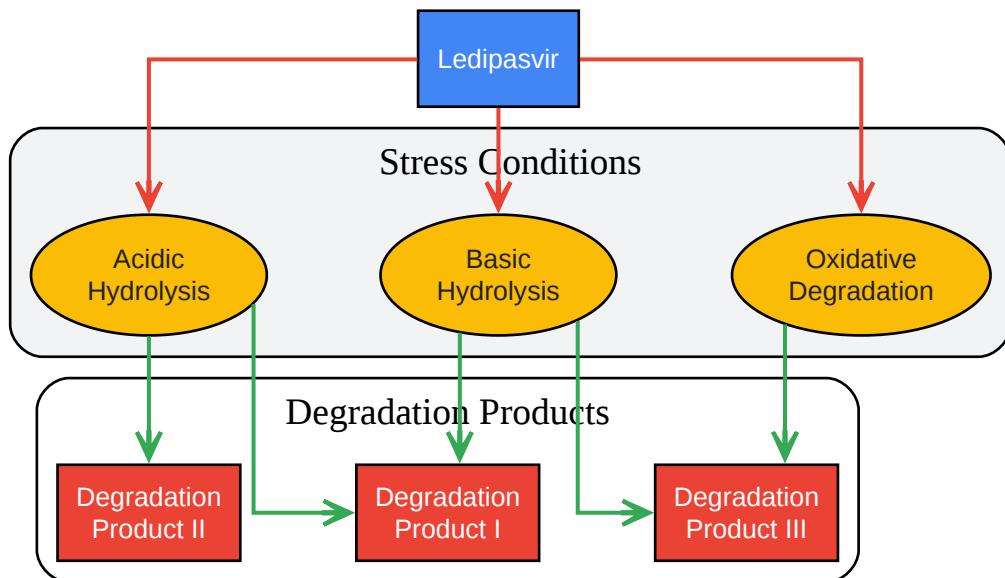
The following diagram illustrates the workflow for the stability-indicating assay of **Ledipasvir D-tartrate**.

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Caption: Workflow for Ledipasvir Stability Assay.

## Ledipasvir Degradation Pathway

This diagram outlines the degradation of Ledipasvir under different stress conditions, leading to the formation of various degradation products (DPs).



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Caption: Ledipasvir Degradation Pathways.

## Conclusion

The developed HPLC method is simple, specific, and accurate for the determination of **Ledipasvir D-tartrate** in the presence of its degradation products. The method was successfully able to resolve the main peak from the peaks of the degradation products formed under various stress conditions. This stability-indicating method can be effectively used for the routine quality control and stability analysis of **Ledipasvir D-tartrate** in bulk drug and pharmaceutical formulations.

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